4-(Propan-2-yl)cyclohex-1-en-1-ol
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Overview
Description
4-(Propan-2-yl)cyclohex-1-en-1-ol is a monoterpene compound that features a cyclohexene ring with methyl and isopropyl substituents at positions 1 and 4, respectively . It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)cyclohex-1-en-1-ol can be achieved through several methods. One common approach involves the hydrogenation of p-cymene, followed by oxidation to form the desired alcohol . Another method includes the photosynthesis of (+)-Limonene using an oxygen transfer reagent .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of p-cymene under controlled conditions. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)cyclohex-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding cyclohexane derivative.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Propan-2-yl)cyclohexanone or 4-(Propan-2-yl)cyclohexanoic acid.
Reduction: Formation of 4-(Propan-2-yl)cyclohexane.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
4-(Propan-2-yl)cyclohex-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cyclohex-1-en-1-ol involves its interaction with cellular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but lacks the hydroxyl group.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: A related compound with a carboxylate group instead of a hydroxyl group.
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: Another similar compound with a different substitution pattern on the cyclohexene ring.
Uniqueness
4-(Propan-2-yl)cyclohex-1-en-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its pleasant odor and potential therapeutic effects make it valuable in various applications.
Properties
CAS No. |
62555-01-5 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C9H16O/c1-7(2)8-3-5-9(10)6-4-8/h5,7-8,10H,3-4,6H2,1-2H3 |
InChI Key |
AULRHYBGVDPBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=CC1)O |
Origin of Product |
United States |
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